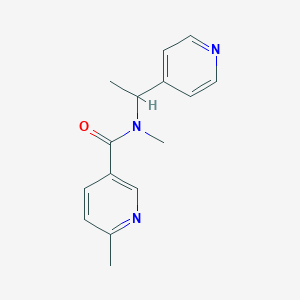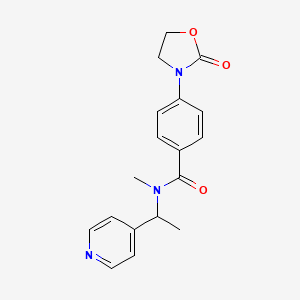
N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is predominantly expressed in the outer mitochondrial membrane of steroid-synthesizing cells. DPA-714 has been extensively studied for its potential applications in the diagnosis and treatment of various diseases such as neurodegenerative disorders, cancer, and inflammation.
Mecanismo De Acción
The exact mechanism of action of N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide is not fully understood, but it is believed to modulate the activity of TSPO. TSPO is involved in the transport of cholesterol and other molecules across the mitochondrial membrane, and its upregulation is associated with various pathological conditions. N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide has been shown to reduce inflammation and oxidative stress by inhibiting the activation of microglia and astrocytes, which are involved in the immune response in the central nervous system (Chen et al., 2018).
Biochemical and Physiological Effects:
N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, and to increase the expression of antioxidant enzymes. N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases (Chen et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide is its high affinity and selectivity for TSPO, which allows for specific targeting of TSPO-expressing cells. N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide is also stable and can be easily synthesized in large quantities. However, one of the limitations of N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide is its low solubility in water, which can make it difficult to use in some experiments. In addition, N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide has a relatively short half-life, which can limit its use in longitudinal studies (Boutin et al., 2012).
Direcciones Futuras
There are several future directions for research on N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide. One area of interest is the development of new TSPO ligands with improved pharmacokinetic properties and higher selectivity for TSPO. Another area of interest is the investigation of the role of TSPO in various pathological conditions, and the development of new therapies that target TSPO. Finally, there is a need for further studies to validate the use of N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide as a radiotracer in PET imaging, and to optimize the imaging protocols for different applications (Chen et al., 2018).
Conclusion:
In conclusion, N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide is a selective ligand for TSPO that has potential applications in the diagnosis and treatment of various diseases. Its high affinity and selectivity for TSPO make it a useful tool for imaging TSPO expression in vivo, and its anti-inflammatory and neuroprotective effects make it a promising candidate for the development of new therapies. However, further research is needed to fully understand the mechanism of action of N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide, and to optimize its use in different applications.
Métodos De Síntesis
The synthesis of N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 4-bromomethylpyridine in the presence of a palladium catalyst, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is purified by column chromatography and recrystallization. The yield of N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide is typically around 40% (Boutin et al., 2012).
Aplicaciones Científicas De Investigación
N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide has been extensively studied for its potential applications in the diagnosis and treatment of various diseases. It has been shown to have high affinity and selectivity for TSPO, which is upregulated in various pathological conditions. N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide can be used as a radiotracer in positron emission tomography (PET) imaging to visualize TSPO expression in vivo. This can be useful in the diagnosis and monitoring of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis (Chen et al., 2018).
Propiedades
IUPAC Name |
N,6-dimethyl-N-(1-pyridin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-4-5-14(10-17-11)15(19)18(3)12(2)13-6-8-16-9-7-13/h4-10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRQYPHSSLYEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7533600.png)
![2-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7533605.png)
![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2-phenyloxan-3-yl)methanamine](/img/structure/B7533616.png)


![4-(2-Pyrazol-1-ylethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7533638.png)




![1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)
![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)
![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)
